

Technical Guide: Physicochemical and Pharmacological Profile of 2-(3,4,5-Trimethoxyphenyl)cyclopropanamine

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Compound of Interest

Compound Name: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Cat. No.: B072327

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant signaling pathways of the psychoactive compound 2-(3,4,5-trimethoxyphenyl)cyclopropanamine, a cyclopropyl analog of mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It includes tabulated physicochemical data, detailed experimental methodologies for synthesis and characterization, and a visual representation of its primary pharmacological mechanism of action.

A Note on Chemical Identification: The CAS number 14910-06-6, as specified in the topic query, is officially assigned to the compound **5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol**. However, the request for an in-depth guide for drug development professionals, including signaling pathways, strongly indicates that the intended subject is the pharmacologically active mescaline analog, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine. This guide will focus on the latter, as it aligns with the core scientific requirements of the prompt. A data summary for the correctly identified CAS number 14910-06-6 is provided in Appendix A for clarity.

Introduction

2-(3,4,5-Trimethoxyphenyl)cyclopropanamine is a synthetic derivative of the naturally occurring psychedelic, mescaline. The replacement of the ethylamine side chain's terminal methyl group with a cyclopropane ring results in a conformationally constrained analog. Such structural modifications are of significant interest in medicinal chemistry as they can elucidate structure-activity relationships (SAR) and potentially modulate pharmacological properties such as receptor affinity, efficacy, and metabolic stability. Like mescaline, this compound is presumed to exert its primary psychoactive effects through interaction with the serotonin 5-HT_{2A} receptor. Understanding its chemical properties and biological activity is crucial for evaluating its potential as a research tool or therapeutic agent.

Chemical and Physical Properties

Quantitative data for 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is limited in publicly available literature. The following table summarizes computed data from established chemical databases alongside general properties expected for a primary amine of this structure.

Property	Value	Data Type	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₃	---	PubChem[1]
Molecular Weight	223.27 g/mol	Computed	PubChem[2]
IUPAC Name	2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine	---	PubChem[3]
XLogP3-AA (LogP)	1.1	Computed	PubChem[2]
Hydrogen Bond Donors	1	Computed	PubChem[2]
Hydrogen Bond Acceptors	4	Computed	PubChem[2]
Rotatable Bond Count	4	Computed	PubChem[2]
Topological Polar Surface Area	53.7 Å ²	Computed	PubChem[2]
Formal Charge	0	Computed	PubChem[2]
Physical State	Expected to be a solid at STP	Inferred	---
Solubility	Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) and form water-soluble salts with acids.[4]	Inferred	General Amine Properties
Basicity (pK _b)	Expected to be weakly basic	Inferred	General Amine Properties

Experimental Protocols

Due to the scarcity of published, detailed experimental procedures for this specific molecule, a representative synthesis and characterization workflow is provided based on established

methods for analogous 2-phenylcyclopropylamines and mescaline derivatives.

Synthesis: Corey-Chaykovsky Cyclopropanation Route

This method is a common strategy for forming cyclopropane rings from α,β -unsaturated carbonyl compounds.

Objective: To synthesize trans-2-(3,4,5-trimethoxyphenyl)cyclopropanamine.

Step 1: Knoevenagel Condensation to form the Cinnamic Ester

- Reagents: 3,4,5-Trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.
- Procedure: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine.
- Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
- Filter the resulting precipitate (trans-3,4,5-trimethoxycinnamic acid), wash with cold water, and dry under vacuum.

Step 2: Esterification

- Reagents: trans-3,4,5-Trimethoxycinnamic acid, Thionyl chloride, an alcohol (e.g., ethanol).
- Procedure: Convert the cinnamic acid to its acid chloride using thionyl chloride.
- Carefully add the acid chloride to an excess of cold ethanol to form the ethyl ester.
- Purify the resulting ethyl cinnamate derivative by column chromatography.

Step 3: Corey-Chaykovsky Cyclopropanation

- Reagents: Ethyl trans-3,4,5-trimethoxycinnamate, Trimethylsulfoxonium iodide, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).

- Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add NaH (1.1 eq) to dry DMSO.
- Slowly add trimethylsulfoxonium iodide (1.1 eq) to the NaH suspension and stir until hydrogen evolution ceases, forming the ylide.
- Cool the ylide solution in an ice bath and add a solution of the ethyl cinnamate derivative (1.0 eq) in DMSO dropwise.
- Allow the reaction to stir at room temperature overnight. Quench the reaction by pouring it into cold water and extract the product with ethyl acetate.
- Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting cyclopropyl ester by column chromatography.^[5]

Step 4: Curtius Rearrangement to the Amine

- Reagents: Cyclopropyl ester, Hydrazine hydrate, Sodium nitrite, HCl, Benzyl alcohol, H₂/Pd-C.
- Procedure: Convert the ester to the corresponding acyl hydrazide by refluxing with hydrazine hydrate.
- Treat the acyl hydrazide with an acidic solution of sodium nitrite at 0°C to form the acyl azide.
- Heat the acyl azide in a solvent such as toluene or benzyl alcohol to induce the Curtius rearrangement, forming the isocyanate, which is then trapped by the solvent to form a carbamate.
- Hydrolyze the carbamate under acidic or basic conditions, or if a benzyl carbamate was formed, remove the protecting group via hydrogenolysis (H₂ gas, Pd/C catalyst) to yield the final primary amine product.
- The amine can be isolated as a free base or precipitated as a hydrochloride or sulfate salt.

Characterization

Objective: To confirm the structure and purity of the synthesized 2-(3,4,5-trimethoxyphenyl)cyclopropanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the final compound (as a salt or freebase) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Analysis: The spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxyphenyl ring, the methoxy group protons (as singlets around 3.8-3.9 ppm), and complex multiplets for the diastereotopic protons of the cyclopropane ring and the amine proton.[6]
- ^{13}C NMR Analysis: The spectrum should display distinct signals for each unique carbon atom, including the three aromatic carbons bearing methoxy groups, the three unsubstituted aromatic carbons, the methoxy carbons, and the carbons of the cyclopropane ring.[6]

2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z value of approximately 224.28.[7]

3. Infrared (IR) Spectroscopy

- Sample Preparation: Analyze the sample as a KBr pellet or a thin film.
- Analysis: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-O stretching from the methoxy groups.

Biological Activity and Signaling Pathway

Mechanism of Action

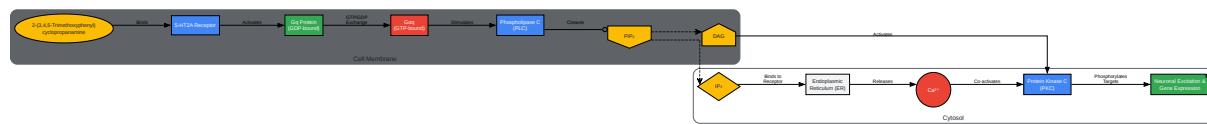
Based on its structural similarity to mescaline, 2-(3,4,5-trimethoxyphenyl)cyclopropanamine is predicted to be a potent agonist at serotonin receptors, particularly the 5-HT_{2A} subtype. The psychedelic effects of classic hallucinogens are primarily mediated by their agonist activity at 5-HT_{2A} receptors, which are widely expressed in the cerebral cortex.

5-HT_{2A} Receptor Signaling Pathway

Activation of the 5-HT_{2A} receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq/11 family of G proteins.

- **Ligand Binding:** The compound binds to the extracellular domain of the 5-HT_{2A} receptor.
- **Gq Protein Activation:** This binding induces a conformational change in the receptor, which activates its coupled Gq protein by promoting the exchange of GDP for GTP on the α subunit (G α q).
- **PLC Activation:** The activated G α q subunit dissociates from the $\beta\gamma$ complex and stimulates the enzyme phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Downstream Effects:**
 - IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.
 - DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
- **Cellular Response:** The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in modulation of neuronal excitability, gene expression, and ultimately, the profound alterations in perception and cognition associated with psychedelic effects.

Visualization of Signaling Pathway



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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow Visualization

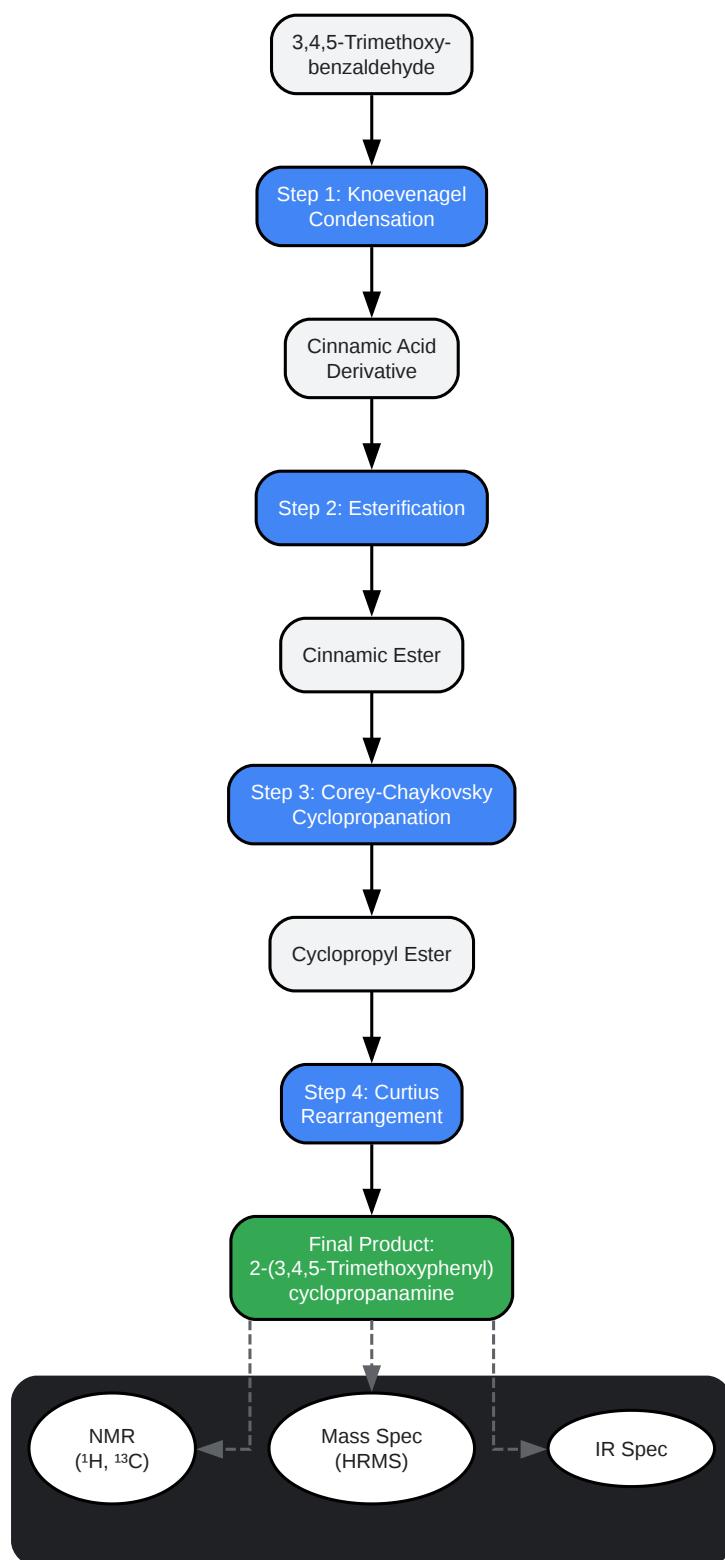


Figure 2: Synthesis and Characterization Workflow

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Caption: Synthesis and Characterization Workflow.

Conclusion

2-(3,4,5-Trimethoxyphenyl)cyclopropanamine represents an intriguing structural analog of mescaline, warranting further investigation. While experimental data on its physicochemical properties are sparse, established synthetic routes for similar compounds provide a clear path for its preparation and purification. Its presumed activity as a 5-HT_{2A} receptor agonist places it within a class of compounds with significant potential for neuroscience research and therapeutic development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and other related novel psychoactive compounds.

Appendix A: Data for CAS Number 14910-06-6

For the purpose of accurate chemical documentation, the properties of the compound officially assigned to CAS 14910-06-6 are provided below.

Property	Value	Source
Chemical Name	5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol	Sigma-Aldrich
Molecular Formula	C ₇ H ₆ N ₄ S	Sigma-Aldrich
Molecular Weight	178.22 g/mol	PubChem
Physical Form	Powder	Sigma-Aldrich
Melting Point	308-313 °C (lit.)	Sigma-Aldrich
Assay	≥98%	Chem-Impex

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References

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